molecular formula C12H11BO2 B1205511 4-Biphenylboronic acid CAS No. 5122-94-1

4-Biphenylboronic acid

Cat. No. B1205511
CAS RN: 5122-94-1
M. Wt: 198.03 g/mol
InChI Key: XPEIJWZLPWNNOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Biphenylboronic acid, such as 4-(2-(diethylamino)ethyl) phenylboronic acid, involves multi-step reactions including reduction, acylation, and hydrolysis, starting from bromophenyl compounds. These derivatives are crucial intermediates in organic synthesis due to their low toxicity, good thermal stability, and functional group compatibility (Zhang Da, 2015).

Molecular Structure Analysis

4-Biphenylboronic acid and its derivatives have been extensively studied for their molecular structure using various spectroscopic techniques. The synthesis and characterization of such compounds, including 4-tert-butylphenylboronic acid, involve NMR and mass spectroscopy, highlighting their structural integrity and purity (He Quan-guo, 2007).

Chemical Reactions and Properties

4-Biphenylboronic acid participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds. These reactions are facilitated by the boronic acid group's ability to transmetalate with palladium catalysts, leading to the formation of biaryl structures with high yields and under mild conditions (Liu et al., 2021).

Physical Properties Analysis

The physical properties of 4-Biphenylboronic acid derivatives, including their thermal stability and crystalline nature, have been explored through various analytical techniques. For instance, the synthesis and thermal characterization of biphenyl-4,4′-diacetic acid demonstrated considerable thermal stability, which is vital for its application in material science and organic synthesis (Sienkiewicz-Gromiuk et al., 2014).

Scientific Research Applications

Applications

  • Suzuki Reactions : In the field of organic chemistry, 4-Biphenylboronic acid is used in Suzuki reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

  • Intermediates of Liquid Crystals : 4-Biphenylboronic acid is used as intermediates of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals .

  • Sensing Applications : Boronic acids, including 4-Biphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

  • Biological Labelling and Protein Manipulation : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

  • Therapeutics Development : Boronic acids are also used in the development of therapeutics . They can interfere in signalling pathways and inhibit enzymes, making them useful in the development of new drugs .

  • Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .

  • Organic Synthesis : 4-Biphenylboronic Acid is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .

  • Biochemical Reagent : [1,1’-Biphenyl]-4-ylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

  • Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .

  • Cycloparaphenylenes via Suzuki Coupling : 4-Biphenylboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling .

  • 1,3,2-Diazaboroine Derivatives for Organic Thin-Film Transistor Applications : 4-Biphenylboronic acid is used in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .

  • Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules : 4-Biphenylboronic acid is used in the synthesis of back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules .

  • Organic Synthesis : 4-Biphenylboronic Acid is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .

  • Biochemical Reagent : [1,1’-Biphenyl]-4-ylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

  • Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .

  • Cycloparaphenylenes via Suzuki Coupling : 4-Biphenylboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling .

  • 1,3,2-Diazaboroine Derivatives for Organic Thin-Film Transistor Applications : 4-Biphenylboronic acid is used in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .

  • Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules : 4-Biphenylboronic acid is used in the synthesis of back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules .

properties

IUPAC Name

(4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEIJWZLPWNNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199230
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylboronic acid

CAS RN

5122-94-1
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylboronic acid
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Synthesis routes and methods I

Procedure details

4-Biphenylboronic acid was prepared differently than described in the literature (see Yabroff, D. L.; Branch, G. E.; Bettman, B. J. Am. Chem. Soc. 1934, 56, 1850-1857). To a solution of 4-bromobiphenyl (2.00 g, 8.58 mmol) in THF (20 mL) at −78° C. was added n-butyllithium (4.0 mL of 2.5 M in hexanes) in a slow stream via syringe. After 15 minutes, triisopropylborate (3.0 mL, 13 mmol) was added in a slow stream via syringe. After 10 minutes, the resultant homogeneous solution was allowed to warm to ambient temperature over 45 minutes and partitioned between EtOAc (50 mL) and 10% aqueous HCl (50 mL). The aqueous layer was separated and extracted with more EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give a crude product which was triturated with hexanes to yield 1.53 g (90%) of 4-biphenylboronic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of bromobiphenyl was dissolved in 100 mL of tetrahydrofuran(THF), and the solution was cooled to −95° C. Then, 20.2 mL of 1.6M butyllithium was added thereto and stirred for 5 minutes. 24.31 mL of trimethylborate was added thereto at −95° C., and the solution was stirred for 2 hours at −78° C., and for 12 hours at room temperature. Then, 10% HCl solution was added thereto at 0° C. to adjust the pH of the solution to be less than 6, and the solvent was distilled. The reaction product was extracted with ether to obtain biphenylboronic acid. Thereafter, as shown in the following reaction 4, 0.08 g of bromospiro-dimer, 0.034 g of biphenyl boric acid, 0.003 g of Pd(TPP)4 catalyst, 0.11 ml of 2M Na2CO3 were refluxed in 1,2-dimethoxyethane solvent while stirring for 24 hours (Suzuki coupling reaction) to obtain the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran(THF)
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
24.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
Y Li, C Gao, H Jing, B Fan, Q Fan, B Hu, X Liu… - Highlights in Science …, 2022 - drpress.org
… As designed, we applied the 4,4'-Biphenylboronic acid mediated method to amplify the weak Raman signal of glucose by testing the strong Raman signal of the reaction product ((…
Number of citations: 1 drpress.org
W Sun, X Ji, LJ Kricka… - Canadian Journal of …, 1994 - cdnsciencepub.com
… 4-Biphenylboronic acid causes a greater luminescence enhancement than that of 4-iodophenol, yet the rate constant for the reaction of 4-biphenylboronic acid with HRP-I is smaller …
Number of citations: 13 cdnsciencepub.com
K Tsukagoshi, F Ueno, R Nakajima, K Araki - Analytical sciences, 2007 - Springer
… Only 4biphenylboronic acid showed an enhancing effect similar to that of p-… enhancers, p-iodophenylboronic acid and 4-biphenylboronic acid. The apparent binding constants obtained …
Number of citations: 7 link.springer.com
O Nozaki, X Ji, LJ Kricka - Journal of bioluminescence and …, 1995 - Wiley Online Library
… of 4biphenylboronic acid on the HRP catalysed chemiluminescent purpurogallin-peroxide reaction. The effect of 4-biphenylboronic acid … A concentration of 4-biphenylboronic acid (50.5 …
X Ji, K Kondo, Y Aramaki… - Journal of bioluminescence …, 1996 - Wiley Online Library
… The concentration of the 4-biphenylboronic acid enhancer was optimized using the pyridopyridazine III (0.86mmol/L) and a final concentration of 0.083mmol/L of 4-biphenylboronic acid …
Number of citations: 4 onlinelibrary.wiley.com
S Superchi, MI Donnoli, C Rosini - Organic Letters, 1999 - ACS Publications
… 1-Arylethane-1,2-diols 1, reacting with 4-biphenylboronic acid 2, form the conformationally defined boronates 3 where the aryl and biphenyl chromophores assume a fixed and known …
Number of citations: 34 pubs.acs.org
Y Kakei, C Yamazaki, M Suzuki, A Nakamura… - The Plant …, 2015 - Wiley Online Library
… In this study, we screened effective inhibitors, 4-biphenylboronic acid (BBo) and 4-phenoxyphenylboronic acid (PPBo), which target YUC. These compounds inhibited the activity of …
Number of citations: 76 onlinelibrary.wiley.com
D Antuganov, M Zykov, K Timofeeva… - …, 2017 - Wiley Online Library
… The effect was investigated in depth using 4-biphenylboronic acid pinacol ester as a model compound, with up to 20 % increase in radiochemical conversion observed at optimized …
DI Jung, JH Song, EH Shin, YY Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
… Hence, trans-4-(3propionic acid)phenylboronic acid and 4-biphenylboronic acid in the presence of peroxidase or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide have been used as an …
Number of citations: 6 koreascience.kr
Y Zhang, W Zhang, J Xia, C Xiong, G Li… - Angewandte Chemie …, 2023 - Wiley Online Library
… In this study, a RTP material was developed by incorporating a 4-biphenylboronic acid (BPBA) phosphor into a poly(vinylidene fluoride) (PVDF) matrix (Tg = −27.1 C), which exhibits a …
Number of citations: 4 onlinelibrary.wiley.com

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